Marianine

描述

Overview of Natural Products Chemistry

Natural products chemistry is a field of chemical research dedicated to the study of chemical compounds produced by living organisms. studysmarter.co.uk This discipline involves the isolation, structure elucidation, synthesis, and investigation of the biological activity of substances derived from natural sources such as plants, animals, and microorganisms. routledge.comnumberanalytics.com Historically, natural products have been a cornerstone of medicine, with many modern pharmaceuticals having their origins in these naturally occurring molecules. youtube.com The study of natural products chemistry is inherently interdisciplinary, bridging organic chemistry with biology, pharmacology, and ecology. nih.gov Researchers in this field employ a variety of techniques, including chromatography for separation and spectroscopy for structure determination, to identify novel chemical entities. studysmarter.co.uk The vast chemical diversity found in nature continues to provide unique molecular scaffolds for drug discovery and development. nih.gov

Significance of Plant-Derived Specialized Metabolites in Chemical Research

Plants produce a vast array of organic compounds that are not directly involved in their primary growth and development. These substances are known as specialized metabolites (formerly secondary metabolites). rsc.org These metabolites are crucial for the plant's interaction with its environment, serving as defense mechanisms against herbivores and pathogens, attracting pollinators, and mediating responses to abiotic stressors like UV radiation and drought. researcher.lifeoup.comfrontiersin.org

From a chemical research perspective, plant-derived specialized metabolites are significant for several reasons:

Chemical Diversity: Plants synthesize an enormous variety of complex and unique chemical structures that are often challenging to produce through synthetic chemistry alone. researchgate.net This diversity is a valuable resource for identifying new molecular frameworks.

Pharmacological Importance: Many specialized metabolites possess potent biological activities and have been developed into life-saving drugs. rsc.org Examples include the anticancer agent paclitaxel (B517696) (Taxol®) from the Pacific yew tree and the antimalarial drug artemisinin (B1665778) from Artemisia annua. youtube.com

Agricultural Applications: Some specialized metabolites can be utilized as natural pesticides, herbicides, or growth promoters in agriculture. researcher.life

The study of these compounds continues to drive innovation in medicine, agriculture, and material science. researcher.life

Classification and Biological Relevance of Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637). wikipedia.org They are composed of six isoprene (B109036) units and are widely distributed in plants, fungi, and marine organisms. wikipedia.orgresearchgate.net The initial cyclization of squalene or its epoxide can lead to a wide variety of carbon skeletons, which are further modified by oxidation, reduction, and glycosylation, resulting in thousands of unique structures. wikipedia.org

Triterpenoids can be broadly classified based on their cyclic structures into groups such as:

Tetracyclic triterpenoids

Pentacyclic triterpenoids

These compounds exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. researchgate.netresearchgate.net Their structural complexity and pharmacological potential make them a subject of intense research in natural products chemistry and drug discovery.

Lanostane (B1242432) triterpenes are a significant subclass of tetracyclic triterpenoids characterized by the lanostane carbon skeleton. acs.org This class of compounds is particularly abundant in fungi of the genus Ganoderma, commonly known as Reishi or Lingzhi mushrooms. acs.orgnih.gov The fruiting bodies of these fungi are a rich source of highly oxygenated lanostane-type triterpenoids, many of which are acidic in nature and are collectively referred to as ganoderic acids. acs.orgnih.gov

The discovery and investigation of lanostane triterpenes from Ganoderma species have revealed a wealth of structurally novel compounds with significant biological activities. nih.govmdpi.com Researchers have isolated and characterized numerous lanostane derivatives from various Ganoderma species, including G. lucidum, G. applanatum, and G. australe. acs.orgmdpi.comnih.gov These compounds have been shown to possess a range of pharmacological effects, contributing to the traditional medicinal uses of these fungi. nih.govmdpi.com The continuous discovery of new lanostane triterpenes with unique structural features underscores the importance of Ganoderma fungi as a valuable resource in natural product discovery. nih.govmdpi.com

Ganoderic Acid A: A Representative Lanostane Triterpenoid (B12794562)

Discovery and Isolation of Ganoderic Acid A

Ganoderic acid A was first isolated from the fruiting bodies of the fungus Ganoderma lucidum. This mushroom has a long history of use in traditional Asian medicine. acs.org The isolation of Ganoderic acid A and other related triterpenoids in the 1980s was a significant step in identifying the chemical constituents responsible for the bioactivities attributed to this fungus.

The general procedure for isolating Ganoderic acid A involves the following steps:

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a solvent such as methanol (B129727) or ethanol. acs.orgnih.gov

Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their chemical properties.

Chromatography: The resulting fractions are subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC), to purify individual compounds like Ganoderic acid A.

The structure of Ganoderic acid A was elucidated through extensive spectroscopic analysis.

Chemical Structure and Properties

The chemical structure of Ganoderic acid A was determined using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Interactive Table 1: Chemical Properties of Ganoderic Acid A

| Property | Value |

| Molecular Formula | C₃₀H₄₄O₇ |

| Molar Mass | 516.67 g/mol |

| IUPAC Name | (3β,7β,15α)-3,7,15-trihydroxy-11,23-dioxo-lanost-8-en-26-oic acid |

| CAS Number | 81907-62-2 |

| Appearance | White crystalline powder |

| Key Structural Features | Lanostane skeleton, two ketone groups, three hydroxyl groups, a carboxylic acid group |

Spectroscopic Data

The structural elucidation of Ganoderic acid A relies on detailed analysis of its spectroscopic data.

Interactive Table 2: Key Spectroscopic Data for Ganoderic Acid A

| Spectroscopic Technique | Key Observations |

| ¹H-NMR | Signals corresponding to multiple methyl groups, olefinic protons, and protons attached to carbons bearing hydroxyl groups. |

| ¹³C-NMR | Resonances for 30 carbon atoms, including signals for carbonyl carbons (ketones and carboxylic acid), olefinic carbons, and carbons bearing hydroxyl groups, characteristic of the lanostane skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular formula C₃₀H₄₄O₇, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of hydroxyl (-OH), carbonyl (C=O), and carboxylic acid functional groups. |

Biological Activities of Ganoderic Acid A

Ganoderic acid A has been the subject of numerous studies to evaluate its potential pharmacological effects. Research has indicated a range of biological activities, which are summarized below.

Interactive Table 3: Reported Biological Activities of Ganoderic Acid A

| Activity | Research Findings |

| Anticancer | Studies have shown that Ganoderic acid A can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death). nih.gov |

| Hepatoprotective | Research suggests that Ganoderic acid A may protect liver cells from damage induced by certain toxins. |

| Antiviral | Ganoderic acid A has been reported to exhibit inhibitory activity against certain viruses. |

| Anti-inflammatory | It has demonstrated anti-inflammatory effects in various experimental models. nih.gov |

These findings highlight the potential of Ganoderic acid A as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

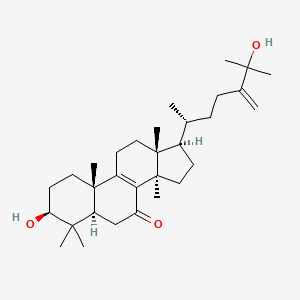

属性

分子式 |

C31H50O3 |

|---|---|

分子量 |

470.7 g/mol |

IUPAC 名称 |

(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one |

InChI |

InChI=1S/C31H50O3/c1-19(10-11-20(2)28(5,6)34)21-12-17-31(9)26-22(13-16-30(21,31)8)29(7)15-14-25(33)27(3,4)24(29)18-23(26)32/h19,21,24-25,33-34H,2,10-18H2,1,3-9H3/t19-,21-,24+,25+,29-,30-,31+/m1/s1 |

InChI 键 |

UVPFSDRHWXKUSF-FRIHGVDDSA-N |

手性 SMILES |

C[C@H](CCC(=C)C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

规范 SMILES |

CC(CCC(=C)C(C)(C)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C |

同义词 |

marianine |

产品来源 |

United States |

Discovery and Occurrence of Marianine

Isolation Source: Silybum marianum (Milk Thistle) as a Rich Phytochemical Source

Silybum marianum, commonly known as milk thistle, is a plant belonging to the Asteraceae family. wikipedia.org It is renowned for its rich and complex phytochemical profile, having been a subject of extensive scientific investigation for its secondary metabolites. researchgate.netguilan.ac.irguilan.ac.ir The plant is a source of various classes of compounds, including flavonoids, flavonolignans, terpenoids, and fatty acids. nih.gov The seeds, in particular, are a concentrated source of these bioactive molecules. wikipedia.orgguilan.ac.ir

Contextualization within Silybum marianum Phytocomplex

The phytochemical landscape of Silybum marianum is dominated by a complex of flavonolignans collectively known as silymarin. wikipedia.orginfobibos.com.br This mixture is the most studied component of milk thistle and is responsible for many of its recognized biological activities. guilan.ac.irhealthline.com

It is crucial to distinguish Marianine from the well-documented flavonolignans found in milk thistle. Silymarin is primarily composed of several isomers of silybin, silychristin, and silydianin, along with the flavonoid taxifolin. infobibos.com.brnih.gov These compounds are formed through the oxidative coupling of a flavonoid (taxifolin) and a phenylpropanoid derivative (coniferyl alcohol). nih.gov Based on its molecular formula, this compound (C31H50O3) does not belong to the flavonolignan class of compounds, which have a different elemental composition and structural backbone. nih.gov While both are natural products found in plants, their biosynthetic pathways and chemical structures are distinct.

Structural Elucidation of Marianine

Spectroscopic Methodologies for Structure Determination

The architectural complexity of Marianine necessitated the use of advanced spectroscopic methods. The following sections describe the pivotal role of NMR and MS in piecing together the molecular puzzle of this compound.

NMR spectroscopy is an unparalleled tool for providing detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the mapping of atom connectivity and spatial relationships.

One-dimensional NMR experiments provided the initial and fundamental insights into the structure of this compound.

The ¹H NMR spectrum of this compound revealed the number of distinct proton environments and their electronic surroundings. The chemical shifts (δ) indicated the types of protons (e.g., aromatic, aliphatic, olefinic), while the integration of the signals corresponded to the number of protons in each environment. Furthermore, the splitting patterns (multiplicity), a result of spin-spin coupling, offered crucial information about the number of neighboring protons, which was instrumental in establishing connectivity between adjacent carbon atoms.

The ¹³C NMR spectrum, typically recorded with proton decoupling, displayed a single peak for each unique carbon atom in this compound. The chemical shifts of these signals provided information about the hybridization (sp³, sp², sp) and functionalization of the carbon atoms. For instance, signals in the downfield region (e.g., >100 ppm) suggested the presence of aromatic or olefinic carbons, as well as carbons bonded to heteroatoms.

A summary of the ¹H and ¹³C NMR data for this compound is presented in the table below.

¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 55.2 | 3.15 (dd, 10.5, 4.5) |

| 2 | 28.9 | 1.85 (m), 1.95 (m) |

| 3 | 42.1 | 2.50 (m) |

| 4 | 128.5 | - |

| 5 | 121.3 | 5.80 (d, 9.8) |

| 6 | 129.8 | 5.95 (d, 9.8) |

| 7 | 68.4 | 4.10 (s) |

| 8 | 135.1 | - |

| 9 | 110.2 | 6.85 (d, 8.2) |

| 10 | 148.3 | - |

| 11 | 147.9 | - |

| 12 | 112.5 | 6.90 (d, 8.2) |

| 13 | 45.3 | 2.80 (t, 7.5) |

| 14 | 31.6 | 2.10 (m) |

| 1-OCH₃ | 56.1 | 3.85 (s) |

While 1D NMR provided foundational data, 2D NMR experiments were essential for assembling the various structural fragments of this compound.

Correlation Spectroscopy (COSY): The COSY experiment identified proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum connected protons that are coupled to each other, typically over two or three bonds. This allowed for the tracing of contiguous proton systems within the molecule, such as the spin system from H-1 through H-2 to H-3.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlated each proton signal with the signal of the carbon atom to which it is directly attached. This experiment was crucial for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment was pivotal in assembling the complete carbon skeleton of this compound. It reveals correlations between protons and carbons over two or three bonds (and sometimes longer). These long-range correlations connected the structural fragments that were identified using COSY and HSQC. For example, HMBC correlations from the methoxy (B1213986) protons (1-OCH₃ and 10-OCH₃) to their respective carbons (C-1 and C-10) confirmed their positions.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provided information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks in the NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This was instrumental in determining the relative stereochemistry of this compound, for instance, by observing correlations between protons on different rings that are spatially close due to the molecule's specific folding.

Key 2D NMR Correlations for this compound

| Proton(s) | COSY Correlations | HMBC Correlations | NOESY Correlations |

|---|---|---|---|

| H-1 (3.15) | H-2 (1.85, 1.95) | C-2, C-3, C-5 | H-2, H-7 |

| H-5 (5.80) | H-6 (5.95) | C-4, C-7 | H-6, H-14 |

| H-7 (4.10) | - | C-5, C-6, C-8 | H-1, H-13 |

| H-9 (6.85) | H-12 (6.90) | C-8, C-11, C-13 | H-10-OCH₃ |

Mass spectrometry provided critical information regarding the molecular weight and elemental composition of this compound.

ESI-MS is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like alkaloids. The ESI-MS spectrum of this compound showed a prominent protonated molecular ion [M+H]⁺, which provided the initial determination of its molecular weight.

To determine the exact elemental composition, high-resolution mass spectrometry was employed. HR-ESI-MS measures the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). The experimentally determined accurate mass of the protonated molecular ion [M+H]⁺ was compared with calculated masses for various possible elemental formulas. This allowed for the unambiguous determination of the molecular formula of this compound as C₁₆H₂₁NO₄.

Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z (for C₁₆H₂₂NO₄⁺) |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 292.15 | - |

Through the systematic application and interpretation of these spectroscopic techniques, the complete structure of this compound was successfully elucidated. The combination of 1D and 2D NMR provided the detailed framework of the molecule, while high-resolution mass spectrometry confirmed its elemental composition.

Other Spectroscopic Techniques (e.g., Infrared, Ultraviolet)

Beyond nuclear magnetic resonance (NMR) and mass spectrometry, infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of chemical bonds within a molecule. For lanostane (B1242432) triterpenoids like this compound, the IR spectrum typically reveals key functional groups. While the specific IR spectrum for this compound is not publicly available, the characteristic absorptions for related lanostane triterpenoids can be described. For instance, the presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3400-3500 cm⁻¹. nih.govresearchgate.net Carbonyl (C=O) functionalities, such as those in ketones or esters, give rise to strong, sharp peaks around 1700 cm⁻¹. researchgate.net The presence of double bonds (C=C) within the structure is evidenced by absorptions in the 1640-1650 cm⁻¹ region. nih.gov

A hypothetical table of expected major IR absorption bands for a lanostane triterpenoid (B12794562) with hydroxyl and carbonyl groups is presented below.

| Functional Group | Absorption Range (cm⁻¹) | Vibrational Mode |

| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |

| Carbonyl (C=O) | 1725 - 1705 (strong, sharp) | Stretching |

| Alkene (C=C) | 1680 - 1620 (weak to medium) | Stretching |

| C-H (sp³) | 3000 - 2850 | Stretching |

| C-O | 1260 - 1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The wavelength of maximum absorption (λmax) is indicative of the extent of conjugation. libretexts.orgopenstax.org In lanostane triterpenoids, the presence of conjugated double bonds or enone systems results in characteristic UV absorptions. libretexts.orgopenstax.org For example, a conjugated diene system typically shows a λmax around 220-250 nm. libretexts.org The presence of an α,β-unsaturated ketone, a common feature in some lanostanoids, would lead to a distinct absorption band. libretexts.org The specific λmax value for this compound would depend on the nature and extent of its conjugated systems. libretexts.orgopenstax.org

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of structural elucidation for complex natural products like this compound. The tetracyclic lanostane core contains multiple stereocenters, leading to a vast number of possible stereoisomers. The assignment of the correct relative and absolute stereochemistry relies on a combination of sophisticated NMR techniques and computational methods.

Key methodologies include:

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY and ROESY are powerful tools for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. nasa.gov By analyzing the correlation peaks, the spatial relationships between different parts of the molecule can be mapped out, allowing for the assignment of relative configurations at stereocenters.

Coupling Constants (J-values): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. Analysis of ³J(H,H) coupling constants can provide valuable information about the relative stereochemistry of substituents on a ring system. nih.gov

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are often employed. nih.gov Theoretical calculations of NMR chemical shifts and coupling constants for different possible stereoisomers can be compared with the experimental values to identify the most likely structure.

Confirmation of Lanostane Triterpene Core Structure

The identification of this compound as a lanostane triterpene is based on the comprehensive analysis of its spectroscopic data, which reveals the characteristic features of this triterpenoid class. nih.govmdpi.com The lanostane skeleton is a tetracyclic triterpene with a specific methylation pattern. nih.gov

The confirmation of this core structure is achieved by piecing together the structural fragments identified through various spectroscopic methods:

¹H and ¹³C NMR Spectroscopy: The chemical shifts and multiplicities of the signals in the ¹H and ¹³C NMR spectra are highly indicative of the lanostane framework. The presence of characteristic signals for the numerous methyl groups at specific positions, along with the signals for the steroidal backbone carbons, provides strong evidence for the lanostane core. mdpi.com

Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact molecular formula, which is consistent with a C30 triterpenoid backbone with additional functional groups. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide structural clues that support the lanostane core.

The collective evidence from these techniques allows for the unambiguous confirmation of the lanostane triterpene core structure of this compound.

Biosynthesis of Marianine

Proposed Biosynthetic Pathways of Lanostane (B1242432) Triterpenes

The biosynthesis of all triterpenoids, including the lanostane class to which marianine belongs, originates from the isoprenoid pathway. nih.govresearchgate.net In higher plants, two primary pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids, are responsible for synthesizing the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). For triterpenoid (B12794562) biosynthesis, the MVA pathway is the principal source of these precursors. nih.gov

The journey to lanostane triterpenes begins with the head-to-tail condensation of two molecules of farnesyl pyrophosphate (FPP), itself formed from the sequential addition of IPP to DMAPP. This condensation is catalyzed by squalene (B77637) synthase to yield the linear C30 hydrocarbon, squalene. Squalene then undergoes epoxidation by squalene epoxidase, forming 2,3-oxidosqualene (B107256), a critical branching point in the biosynthesis of sterols and triterpenoids. nih.gov

The cyclization of 2,3-oxidosqualene is a key determining step. In animals and fungi, this is directly cyclized to lanosterol (B1674476) by lanosterol synthase. In plants, the primary sterol pathway proceeds via cycloartenol (B190886), formed by cycloartenol synthase. wikipedia.org However, for the biosynthesis of specialized triterpenoids like this compound, dedicated oxidosqualene cyclases (OSCs) are employed to produce a variety of triterpene skeletons. nih.gov It is proposed that a specific lanosterol synthase-like OSC in Silybum marianum catalyzes the formation of the lanostane backbone, which then undergoes a series of post-cyclization modifications, including oxidation, reduction, and glycosylation, to yield the final this compound structure.

Enzyme Systems Involved in Triterpenoid Biosynthesis

The biosynthesis of a complex triterpenoid like this compound is a multi-enzyme affair, with three main classes of enzymes playing pivotal roles following the initial cyclization of 2,3-oxidosqualene.

Oxidosqualene Cyclases (OSCs): These enzymes are responsible for the remarkable diversity of triterpenoid skeletons found in nature. They catalyze the intricate cyclization of the linear 2,3-oxidosqualene into various polycyclic structures. wikipedia.org The specific OSC involved in the initial formation of the lanostane skeleton for this compound in Silybum marianum has not yet been definitively identified, but it is a crucial component of the biosynthetic pathway.

Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of enzymes is largely responsible for the structural diversification of the basic triterpene scaffolds. researchgate.net CYPs introduce hydroxyl groups and other functionalities at various positions on the triterpene ring system through regio- and stereospecific oxidation reactions. researchgate.net The conversion of the initial lanostane skeleton to this compound would necessitate the action of specific CYPs to introduce the hydroxyl and ketone functionalities characteristic of the this compound structure. Studies on Silybum marianum have investigated its effects on human cytochrome P450 enzymes, indicating the presence and activity of this enzyme class within the plant, although their specific roles in triterpenoid biosynthesis are not fully elucidated. nih.govnih.gov

Glycosyltransferases (GTs): While this compound itself is a triterpene aglycone, related compounds isolated from Silybum marianum, such as marianosides A and B, are glycosylated. jst.go.jp This indicates the presence of active glycosyltransferase enzymes within the plant that can attach sugar moieties to the triterpenoid core, further increasing chemical diversity.

The following table summarizes the key enzyme classes and their proposed functions in the biosynthesis of lanostane triterpenoids.

| Enzyme Class | Function in Lanostane Triterpenoid Biosynthesis |

| Squalene Synthase | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. |

| Squalene Epoxidase | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. |

| Oxidosqualene Cyclase (OSC) | Catalyzes the cyclization of 2,3-oxidosqualene to form the lanostane skeleton. |

| Cytochrome P450 Monooxygenases (CYPs) | Introduce hydroxyl, carboxyl, or other functional groups to the lanostane skeleton. |

| Glycosyltransferases (GTs) | Attach sugar moieties to the triterpenoid aglycone to form glycosides. |

Precursor Incorporation Studies

To definitively map biosynthetic pathways, precursor incorporation studies using isotopically labeled compounds are essential. In the context of this compound biosynthesis, this would involve feeding Silybum marianum plants or cell cultures with labeled precursors such as [¹³C]-glucose, [²H]-mevalonate, or [¹⁸O₂] and then tracing the incorporation of the labels into the this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While specific precursor incorporation studies for this compound have not been reported in the available literature, the general principles of triterpenoid biosynthesis strongly support the pathway originating from acetyl-CoA via the MVA pathway. Such studies would be invaluable in confirming the proposed biosynthetic route and identifying any unexpected rearrangements or precursor sources.

Genetic Basis of Biosynthetic Enzymes in Silybum marianum

The genetic blueprint for the biosynthesis of this compound resides in the genes encoding the necessary enzymes. While research on the genomics of Silybum marianum has often focused on the biosynthesis of flavonolignans like silymarin, these studies provide a framework for identifying genes involved in triterpenoid metabolism. biorxiv.org

The identification of genes encoding oxidosqualene cyclases, cytochrome P450s, and glycosyltransferases in the Silybum marianum genome or transcriptome is a critical step. Modern sequencing technologies and bioinformatic analyses allow for the prediction of gene function based on sequence homology to known enzyme-encoding genes from other plant species. For instance, a search for genes with high similarity to known lanosterol synthases or other triterpene synthases could pinpoint candidate OSC genes for this compound biosynthesis. Similarly, the vast number of CYP genes in plant genomes can be mined to identify those that are co-expressed with the candidate OSC, suggesting their involvement in the same metabolic pathway.

While specific genes for this compound biosynthesis have not yet been functionally characterized, the genetic resources for Silybum marianum are expanding, paving the way for future discoveries in this area.

Comparative Biosynthesis with Related Lanostane Derivatives

The biosynthesis of this compound can be understood in the broader context of lanostane-type triterpenoid formation in other organisms, particularly fungi, which are rich sources of these compounds. nih.govmdpi.comresearchgate.net For example, the biosynthesis of ganoderic acids in Ganoderma species involves the initial formation of lanosterol, followed by a series of oxidative modifications catalyzed by a suite of cytochrome P450 enzymes. These modifications often include hydroxylation at various positions on the lanostane skeleton, oxidation of hydroxyl groups to ketones, and cleavage of the side chain.

By comparing the structure of this compound with that of other known lanostane derivatives and their biosynthetic pathways, we can infer plausible enzymatic steps. For instance, the presence of a hydroxyl group at a specific carbon in this compound suggests the action of a regio-specific hydroxylase, an enzyme that may have a functional analogue in a well-characterized biosynthetic pathway of another lanostane triterpenoid. This comparative approach is a powerful tool for generating hypotheses about the biosynthesis of novel natural products like this compound.

Chemical Synthesis and Analog Development of Marianine

Retrosynthetic Analysis of Marianine's Lanostane (B1242432) Skeleton

Retrosynthetic analysis of complex natural products like this compound involves systematically working backward from the target molecule to simpler, readily available starting materials. For the lanostane skeleton, this typically involves identifying key disconnections that simplify the polycyclic system and functional groups. Common strategies in triterpenoid (B12794562) retrosynthesis might involve cleaving carbon-carbon bonds in the ring system or side chain, or transforming functional groups to less complex precursors. The presence of features such as the C-24 methylene (B1212753) group, the C-7 ketone, and hydroxyl groups at C-3 and C-25 in this compound necessitates specific considerations in planning a synthesis. While general principles of retrosynthesis for tetracyclic triterpenoids are established, specific published retrosynthetic analyses detailing the deconstruction of this compound's unique functionalization were not found in the consulted literature. The complexity arises from the need to control the stereochemistry at multiple centers and selectively introduce or transform the various oxygen functionalities and the exocyclic double bond.

Synthetic Strategies for Complex Triterpenoids

The synthesis of complex triterpenoids, including those with the lanostane skeleton, often employs strategies that efficiently assemble the polycyclic core and introduce the necessary functionalization and stereochemistry. One prominent approach involves biomimetic cyclization of polyene precursors, inspired by the natural biosynthesis which proceeds from squalene-2,3-epoxide catalyzed by oxidosqualene cyclases. This can rapidly build the tetracyclic system, although controlling the regioselectivity and stereoselectivity of the cyclization can be challenging in a laboratory setting.

Total synthesis efforts towards lanostanes have explored various methodologies for constructing the fused ring system and establishing the correct stereocenters. These can involve sequences of cycloaddition reactions, cascade cyclizations, and rearrangements. For instance, approaches to other lanostanes have featured cation-olefin cyclization chemistry for rapid assembly of the tetracyclic system or radical-based polyene cyclization. Establishing the correct stereochemistry at the ring junctions and substituted carbons is a critical aspect, often requiring diastereoselective or enantioselective transformations. Functional group interconversions and strategic placement of temporary functional groups are also integral to navigating the synthesis of highly oxygenated structures like this compound.

Approaches to this compound Analogues and Derivatives

Developing analogues and derivatives of natural products like this compound is a common strategy in medicinal chemistry to explore structure-activity relationships, improve biological activity, or modify pharmacokinetic properties. Approaches to synthesizing this compound analogues can involve modifying the naturally isolated compound, synthesizing derivatives from readily available precursors (semisynthesis), or constructing related structures through total synthesis.

Semisynthesis from Precursors

Semisynthesis involves using a naturally occurring compound, often a more abundant or readily accessible one, as a starting material for the synthesis of a target molecule or its analogues. For lanostane triterpenoids, lanosterol (B1674476) is a common and important precursor. Semisynthesis from lanosterol or other isolated lanostanes allows for targeted modifications to specific parts of the molecule. Examples in the literature demonstrate the semisynthesis of various lanostane derivatives by modifying functional groups on the core structure or side chain of isolated lanostanes. This can include oxidation, reduction, glycosylation, or other functional group transformations. The semisynthesis of structural analogues has been explored for related compounds like this compound B, with the aim of enhancing biological activities and reducing toxicity.

Total Synthesis of Related Lanostane Structures

While a dedicated total synthesis of this compound was not found in the consulted literature, the total synthesis of other complex lanostane structures provides valuable insights into the methodologies applicable to this compound. Total synthesis allows for the construction of the molecule from basic chemical feedstocks, offering complete control over the final structure and stereochemistry. However, the complexity of the lanostane skeleton makes total synthesis a significant undertaking. Successful total syntheses of other lanostanes have demonstrated the feasibility of assembling the tetracyclic core and introducing complex functionality through multi-step synthetic sequences. These strategies could potentially be adapted and optimized for the total synthesis of this compound.

Biological Activities of Marianine

Protease Inhibitory Activity

Investigations into the biological properties of marianine have revealed its capacity to inhibit protease activity. researchgate.netjst.go.jpnih.govebi.ac.ukebi.ac.uk

Chymotrypsin (B1334515) Inhibition Profile

This compound has been identified as an inhibitor of chymotrypsin, a serine protease involved in protein digestion. researchgate.netjst.go.jpnih.govebi.ac.ukebi.ac.uk

Studies have demonstrated that this compound inhibits chymotrypsin in a concentration-dependent manner. researchgate.netjst.go.jpnih.govebi.ac.ukebi.ac.uk This indicates that the degree of enzyme inhibition increases as the concentration of this compound rises. researchgate.netjst.go.jpnih.govebi.ac.ukebi.ac.uk this compound, along with marianosides A and B, isolated from Silybum marianum, were all found to inhibit chymotrypsin in this manner. researchgate.netjst.go.jpnih.govebi.ac.uk

Detailed kinetic parameters describing the interaction between this compound and chymotrypsin, such as inhibition constant (Ki), Michaelis-Menten constant (Km), or maximum reaction rate (Vmax), were not available in the provided information.

Information detailing the precise molecular mechanism by which this compound inhibits chymotrypsin was not available in the provided information.

Cellular Cytotoxicity Investigations

Beyond enzyme inhibition, this compound and related triterpenes have been subject to investigations regarding their effects on various cell lines, including cancer cells. researchgate.netresearchgate.netscispace.comnih.govunipd.it

In Vitro Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7)

This compound, along with other compounds isolated from Silybum marianum, has been evaluated for cytotoxic effects against cancer cell lines, including MCF-7 (hormone receptor-positive human breast cancer cells). researchgate.netresearchgate.netscispace.comnih.gov Studies have reported that this compound and related compounds exhibited various degrees of cytotoxic effect against MCF-7 cells. researchgate.net While some research explored the interaction of milk thistle phytochemicals, including this compound, with estrogen receptors in the context of MCF-7 cell growth, specific strong negative docking energies for this compound with these receptors were not observed in one study. scispace.comnih.gov However, the cytotoxic effect on MCF-7 cells has been noted for this compound and co-isolated compounds. researchgate.net

Cellular Growth Inhibition Studies

Studies have investigated the potential of this compound to inhibit cellular growth. This compound, along with marianosides A and B, were tested for their biological activity against Kato III and Ehrlich cells. researchgate.net While the search results indicate that this investigation took place, specific detailed findings regarding the extent of cellular growth inhibition for this compound against these cell lines are not explicitly provided in the available snippets. Generally, cellular growth inhibition studies often involve determining parameters such as the concentration that inhibits 50% of cell growth (IC50) using methods like the MTS or LDH assay. cancer.govplos.org

Cell Cycle Modulation

Direct mechanistic data on this compound's ability to modulate the cell cycle is not present in the provided information. The cell cycle is a tightly regulated process, and its modulation can involve influencing checkpoints (like G1 and G2/M), the activity of cyclin-dependent kinases (CDKs), and the expression of regulatory proteins such as cyclins and CDK inhibitors. lumenlearning.comfrontiersin.orgnih.govelifesciences.org While the concept of cell cycle modulation is a known biological effect of some compounds, the specific effects of this compound on this process are not detailed in the search results.

Other Investigated Biological Modulations

Modulation of Specific Cellular Pathways

Beyond potential effects on growth and apoptosis, research indicates that this compound can modulate specific cellular pathways, primarily through enzyme inhibition. This compound has been shown to inhibit chymotrypsin in a concentration-dependent manner. jst.go.jpnih.govresearchgate.net Chymotrypsin is a serine protease involved in various biological processes. ebi.ac.uk Inhibition of such enzymes can impact downstream cellular pathways. The IC50 value for this compound's chymotrypsin inhibition was reported to be almost equal to that of Chymostatin, a known chymotrypsin inhibitor. acgpubs.org

Interaction with Molecular Targets (beyond chymotrypsin)

Compound Information Table

| Compound Name | PubChem CID |

| This compound | 11569021 |

| Marianoside A | Not found |

| Marianoside B | Not found |

| Chymostatin | 54677410 |

| Matrine | 10545 |

| Meriolin 16 | Not found |

| Meriolin 31 | Not found |

| Meriolin 36 | Not found |

| Estradiol | 575 |

| Genistein | 5280342 |

| Zearalenone | 34325 |

| Quercetin | 5280343 |

| Taxifolin | 439513 |

| Silybin A | 107000 |

| Silybin B | 130835 |

Data Tables

Structure Activity Relationship Sar Studies of Marianine and Its Derivatives

Impact of Lanostane (B1242432) Core Modifications on Biological Activity

The lanostane skeleton is a tetracyclic triterpene core that serves as the foundational structure for a multitude of bioactive compounds. Modifications to this core, such as the introduction of double bonds, hydroxyl groups, or ketone functionalities at various positions, have been shown to profoundly influence biological activity, including cytotoxic, anti-inflammatory, and enzyme-inhibiting properties.

Research on lanostane triterpenoids isolated from Ganoderma species demonstrates that the oxidation pattern on the lanostane core is crucial for cytotoxicity. nih.govoncotarget.com For instance, the presence and position of hydroxyl (-OH) and ketone (C=O) groups on the A, B, and C rings of the steroid nucleus can dictate the potency and selectivity of the compound against various cancer cell lines. Studies on ganoderic acids have revealed that a hydroxyl group at the C-11 position is an important feature for α-glucosidase inhibitory activity. nih.gov Furthermore, the reduction of a C-3 ketone to a hydroxyl group has been shown to significantly improve cytotoxicity against certain cancer cell lines, suggesting that the stereochemistry and nature of the substituent at this position are key determinants of activity. nih.gov

The saturation and unsaturation of the lanostane core also play a significant role. The presence of a double bond at C-24 and C-25 in the side chain of ganoderma alcohols is necessary to enhance α-glucosidase inhibitory activity. nih.gov The rigidity and planarity of the ring system, influenced by the presence and location of double bonds, can affect how the molecule binds to its biological target. researchgate.net

Role of Specific Functional Groups in Bioactivity

A carboxyl group in the side chain of lanostane triterpenoids has been identified as essential for the recognition of α-glucosidase inhibitory activity. nih.gov This suggests that this acidic group may be involved in a critical interaction with the active site of the enzyme. Similarly, for other triterpenoids, a carboxyl group at position C-28 has been found to be crucial for nematicidal activity. phmethods.net

The presence of a lactone ring, which is an internal ester, is another important functional group. An 18(20)-lactone, for example, is considered important for the formation of a membrane-sterol complex. taylorandfrancis.com In some cases, the presence of an α,β-unsaturated γ-lactone moiety can confer antimicrobial and cytotoxic potential through Michael addition reactions with biological nucleophiles. nih.gov

Hydroxyl groups, as mentioned earlier, are critical. Their position and stereochemistry (α or β) can dramatically alter activity. For instance, in ganodermanontriol, the α-orientation of the hydroxyl group at C-3 was determined to be a key structural feature. oncotarget.com The addition of sugar moieties to form glycosides can also significantly impact bioactivity, often enhancing solubility and altering the mechanism of action. nih.gov

Computational Approaches in SAR (e.g., Molecular Docking, QSAR)

Computational methods are increasingly used to understand and predict the biological activity of lanostane triterpenoids, providing insights that can guide the synthesis of more potent and selective analogues.

Molecular Docking simulations are used to predict the binding conformation and affinity of a ligand to a biological target. For instance, docking studies have been employed to understand how lanostane triterpenoids interact with enzymes like PTP1B and α-glucosidase, revealing the specific binding sites and interactions. nih.gov Such studies on various triterpenoids have shown high binding affinity to targets like NF-kappaB and TNF-alpha, which are involved in inflammatory responses. nih.gov In a study on the anti-MYC potential of lanostane-type triterpenes, molecular docking was used to identify ligands that could favorably interact with the MYC proto-oncogene. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. 2D-QSAR studies on triterpenoid (B12794562) saponin (B1150181) analogues have shown a strong correlation between the calculated octanol/water partition coefficient (slogP) and nematicidal activity, indicating that lipophilicity is a key factor. phmethods.netphmethods.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze how steric and electrostatic fields of triterpenoid derivatives influence their inhibitory effects on human carboxylesterase 1, providing a 3D map of favorable and unfavorable regions for substitution. frontiersin.org

Design and Synthesis of Novel Marianine Analogues for Enhanced Specificity

The insights gained from SAR and computational studies are instrumental in the rational design and synthesis of novel lanostane triterpenoid analogues with improved activity and specificity. While there are no specific reports on the synthesis of this compound analogues, the principles derived from related compounds are directly applicable.

The synthesis of novel derivatives often involves modifying key functional groups identified in SAR studies. For example, based on the importance of the C-3 position, various N-glycosides of lanosterol (B1674476) have been synthesized, leading to compounds with enhanced cytotoxicity and apoptosis-inducing activities compared to the parent molecule. nih.gov The introduction of N-β-D-galactoside at this position resulted in a derivative with cytotoxicity against cancer cells but not normal cells, demonstrating enhanced specificity. nih.gov

Another common strategy is the modification of the side chain. The synthesis of derivatives with different side chain lengths and functionalities can modulate the lipophilicity and interaction with the target protein. The synthesis of derivatives of other triterpenoids, like betulinic acid, has been guided by Topomer CoMFA models to introduce bulky and electron-donating groups at the C-28 position, leading to enhanced anti-cancer activity. nih.gov These examples highlight a general strategy in medicinal chemistry: using a natural product scaffold, like the lanostane core of this compound, and synthetically modifying it to optimize its therapeutic properties.

Analytical Methodologies for Marianine Research

Extraction and Purification Techniques from Natural Sources

Marianine is naturally found in the seeds of the milk thistle plant, Silybum marianum. The extraction and purification process is a critical first step to obtaining the compound for research. The process typically begins with the preparation of the plant material, followed by extraction using appropriate solvents and subsequent purification to isolate this compound from a complex mixture of other phytochemicals, particularly other flavonolignans and lipids present in the seeds. researchgate.netresearchgate.net

Standard procedures often involve a preliminary defatting step to remove the high lipid content from the milk thistle fruits, which can interfere with subsequent extraction and purification. researchgate.netnih.gov Solvents such as n-hexane are commonly used for this purpose. researchgate.netresearchgate.net Following defatting, the active compounds are extracted using more polar solvents.

Common solvents used for the primary extraction of flavonolignans from Silybum marianum include:

Methanol (B129727) researchgate.netresearchgate.net

Acetone nih.gov

Ethyl acetate (B1210297) google.com

The choice of solvent impacts the composition and yield of the resulting extract. After the initial extraction, the crude extract, which contains a mixture of compounds, undergoes further purification.

Chromatography is indispensable for the isolation and purification of this compound from crude extracts. A combination of different chromatographic techniques is often employed to achieve high purity.

Column Chromatography (CC) is a fundamental technique used for the large-scale separation of compounds. The crude extract is loaded onto a column packed with a stationary phase, and a solvent or solvent mixture (mobile phase) is passed through it to separate the components based on their differential affinities for the stationary and mobile phases. For the purification of flavonolignans from Silybum marianum, common stationary phases include:

Silica (B1680970) Gel : A polar adsorbent widely used for separating compounds of varying polarity. researchgate.netresearchgate.net

Sephadex LH-20 : A size-exclusion chromatography resin that separates molecules based on their size, effective for separating flavonoids and flavonolignans. researchgate.net

Diaion HP-20 Resin : A polymeric adsorbent used for reversed-phase chromatography. researchgate.net

Preparative Thin-Layer Chromatography (TLC) can also be used for the purification of smaller quantities of compounds. researchgate.net In this method, the extract is applied as a band onto a TLC plate, and after development, the separated bands corresponding to the target compound are scraped off and the compound is eluted with a suitable solvent. researchgate.net

High-Performance Liquid Chromatography (HPLC) , particularly in its preparative form, offers higher resolution and is often used as a final polishing step to obtain highly pure this compound.

Quantitative Analysis of this compound in Biological and Plant Matrices

Accurate quantification of this compound in complex samples like plant tissues and biological fluids (e.g., serum, plasma) is essential for phytochemical studies and understanding its behavior. nih.govnih.gov High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the methods of choice for this purpose due to their high sensitivity, specificity, and reproducibility. helsinki.fi

HPLC with Ultraviolet (UV) detection is a robust and widely used method for the quantitative analysis of UV-absorbing compounds like this compound. nih.govoeno-one.eu The method involves separating the analyte on a chromatographic column, typically a reversed-phase column, followed by its detection and quantification based on its UV absorbance at a specific wavelength. nih.gov

For the analysis of related amines and flavonolignans, derivatization with an agent like dansyl chloride is sometimes used to enhance UV detection and chromatographic retention. oeno-one.euresearchgate.net The selection of the mobile phase, which often consists of a mixture of acetonitrile (B52724) and/or methanol with an aqueous buffer, is optimized to achieve a clear separation of this compound from other components in the sample matrix. nih.govnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Spherisorb, Symmetry Shield) | oeno-one.euresearchgate.net |

| Mobile Phase | Gradient of Acetonitrile and/or Methanol and Water/Buffer | nih.govnih.gov |

| Detection | UV at specific wavelength (e.g., 254 nm, 330 nm) | oeno-one.eunih.gov |

| Flow Rate | 0.2 - 1.5 mL/min | nih.govnih.gov |

| Derivatization | Pre- or post-column with agents like dansyl chloride (optional) | oeno-one.eu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying trace levels of compounds in complex matrices. nih.govnih.govnih.gov This method couples the powerful separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. mdpi.comresearchgate.net

The LC-MS/MS analysis of this compound involves its chromatographic separation, followed by ionization, typically using electrospray ionization (ESI). The resulting ion is then selected and fragmented to produce specific product ions. By monitoring these specific ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the instrument can quantify the analyte with exceptional specificity, minimizing interferences from the matrix. nih.govuab.edu This makes LC-MS/MS particularly suitable for analyzing this compound in challenging biological samples. nih.govresearchgate.net The development of a robust LC-MS/MS method requires careful optimization of both chromatographic separation and mass spectrometric parameters. jpionline.org

| Advantage | Description | Reference |

|---|---|---|

| High Sensitivity | Capable of detecting very low concentrations (ng/mL to pg/mL levels). | nih.govnih.gov |

| High Selectivity | Minimizes interference from complex sample matrices by monitoring specific mass transitions. | uab.edu |

| High Throughput | Modern methods allow for rapid analysis times, suitable for screening large numbers of samples. | nih.govnih.gov |

| Structural Information | Provides mass fragmentation data that can confirm the identity of the analyte. | jpionline.org |

Quality Control and Standardization Considerations

The quality control and standardization of this compound, as with any herbal-derived compound, are essential to ensure the consistency, efficacy, and safety of the material used in research and potential future applications. researchgate.nettaylorfrancis.com Standardization aims to guarantee that each batch of the substance has a reproducible chemical profile and a defined content of the active compound. researchgate.net

Key aspects of quality control for this compound include:

Identity Confirmation : Verifying that the material is indeed this compound. This is typically achieved using a combination of chromatographic (e.g., comparing retention time with a reference standard) and spectroscopic (e.g., MS, NMR) techniques. researchgate.netmdpi.com

Purity Assessment : Determining the percentage of this compound in the sample and identifying any impurities. Analytical methods like HPLC and LC-MS are crucial for this, allowing for the quantification of the main peak area relative to the total peak area. mdpi.com

Quantification (Assay) : Accurately measuring the concentration of this compound in the material. This requires a validated quantitative method (as described in section 8.2) and a certified chemical reference standard. researchgate.net

Consistency : Ensuring batch-to-batch consistency is vital. This involves applying the same standardized extraction, purification, and analytical procedures for every batch produced. researchgate.net

The availability of a highly purified and well-characterized this compound reference standard is a cornerstone of any quality control program. This reference material is used to calibrate instruments, validate analytical methods, and serve as a benchmark against which production batches are compared. researchgate.net

Future Research Directions and Potential Applications

Elucidation of Complete Biosynthetic Pathway for Heterologous Production

Currently, the natural source of marianine remains unknown. Identifying the organism that produces this compound—be it a plant, fungus, bacterium, or marine invertebrate—is the essential first step. Once the producing organism is identified, modern genomic and metabolomic techniques can be employed to unravel the biosynthetic pathway responsible for this compound's formation. Understanding the sequence of enzymatic reactions and the genes that encode them is crucial. This knowledge would not only provide fundamental insights into the biochemistry of the producing organism but also pave the way for heterologous production. By transferring the identified biosynthetic genes into a well-characterized host organism, such as E. coli or Saccharomyces cerevisiae, it may be possible to produce this compound in larger, more controlled quantities, overcoming the potential limitations of isolation from its natural source.

Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level

A primary objective in natural product research is the discovery of novel biological activities. Once a sustainable supply of this compound is established, it must be subjected to a broad array of biological screening assays. These assays should encompass a wide range of potential therapeutic areas, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Should any significant biological activity be identified, the subsequent and more challenging task will be to elucidate the underlying mechanism of action at the molecular level. This would involve identifying the specific cellular pathways and molecular targets with which this compound interacts to exert its effects. Techniques such as differential gene expression analysis, proteomics, and cellular imaging will be invaluable in this phase of research.

Development of Chemical Probes for Target Identification

A powerful strategy for pinpointing the molecular targets of a bioactive compound is the use of chemical probes. This involves chemically modifying the this compound structure to incorporate a reactive group or a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. These modified this compound molecules can then be used in affinity chromatography or activity-based protein profiling experiments to isolate and identify the specific proteins or other biomolecules that they bind to within a cell or cell lysate. The development of such probes would be a critical step in validating the molecular targets of this compound and understanding its precise mechanism of action.

Exploration of New Derivatization Strategies for Improved Potency and Selectivity

Following the identification of a lead biological activity and the elucidation of its mechanism, the focus can shift to optimizing the therapeutic potential of this compound. This is typically achieved through medicinal chemistry, specifically through the synthesis of a library of this compound derivatives. By systematically modifying different parts of the this compound scaffold, it is possible to explore the structure-activity relationship (SAR). The goal of this exploration is to identify modifications that enhance the compound's potency (the concentration at which it is effective), its selectivity (its ability to interact with the desired target over off-targets), and its pharmacokinetic properties (how it is absorbed, distributed, metabolized, and excreted by the body).

Role of this compound in Plant Defense Mechanisms and Ecological Interactions

If this compound is found to be produced by a plant, as its name might suggest a potential link to the genus Marianthus, its ecological role would be a fascinating area of investigation. Natural products in plants often serve as key components of their defense mechanisms against herbivores, pathogens, or competing plants. Research could explore whether this compound exhibits insecticidal, antifungal, or antibacterial properties that protect its producer. Furthermore, studies could investigate its potential role in allelopathy, where one plant inhibits the growth of another. Understanding the ecological function of this compound would not only provide valuable biological context but could also lead to the development of new, naturally derived pesticides or herbicides.

常见问题

Q. What are the standard methodologies for synthesizing and characterizing Marianine in laboratory settings?

this compound synthesis typically follows established organic chemistry protocols, such as multi-step reactions with precise temperature and solvent controls. Characterization involves spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC) to confirm molecular structure and purity. Researchers must document reagent specifications (manufacturer, purity) and experimental conditions (reaction time, yield) to ensure reproducibility . For novel derivatives, full spectral data and elemental analysis are required, while known compounds should reference prior literature .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors is widely used due to its sensitivity and specificity. Method validation should include calibration curves, limit of detection/quantification (LOD/LOQ), and recovery rates. Researchers must also account for matrix effects by spiking control samples with this compound standards .

Q. How can researchers ensure experimental reproducibility when studying this compound’s physicochemical properties?

Detailed protocols for equipment calibration (e.g., pH meters, spectrophotometers) and environmental controls (temperature, humidity) must be included in the methods section. Replicate experiments (n ≥ 3) and statistical reporting of mean ± standard deviation are essential. Raw data and instrument settings should be archived in supplementary materials .

Q. What ethical guidelines apply to this compound research involving human or animal models?

Studies must obtain approval from institutional review boards (IRBs) or ethics committees, with explicit documentation of informed consent processes for human participants. For animal studies, adherence to the ARRIVE guidelines for humane endpoints and sample size justification is critical .

Q. How should this compound’s structural elucidation be documented to meet peer-review standards?

Researchers must provide full spectral data (e.g., ¹H/¹³C NMR, X-ray crystallography) and compare results with published spectra of analogous compounds. Ambiguities in stereochemistry or crystallographic refinement should be addressed through computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. What experimental design strategies mitigate confounding variables in this compound’s in vivo pharmacological studies?

Randomized controlled trials (RCTs) with blinding and stratification by demographic factors (e.g., age, sex) reduce bias. Covariate adjustment using multivariate regression models (ANCOVA) can isolate this compound-specific effects. Power analysis should determine sample sizes to detect clinically relevant effect sizes .

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across independent studies?

Meta-analyses should be conducted to assess heterogeneity sources (e.g., dosage variability, assay protocols). Sensitivity analyses can identify outlier datasets, while in vitro-to-in vivo extrapolation (IVIVE) models may reconcile discrepancies in pharmacokinetic parameters .

Q. What advanced statistical models are suitable for analyzing this compound’s synergistic interactions with other compounds?

Isobolographic analysis or combination index (CI) methods quantify synergism/antagonism. Machine learning algorithms (e.g., random forest, neural networks) can predict interaction outcomes using high-throughput screening data. Model validation requires independent test datasets and cross-validation .

Q. How can researchers optimize this compound’s stability in long-term storage for clinical trials?

Accelerated stability studies under ICH guidelines (e.g., Q1A) assess degradation kinetics at elevated temperatures/humidity. Degradation products are identified via LC-MS, and excipient compatibility tests (e.g., with lyoprotectants) improve formulation robustness .

Q. What methodologies validate this compound’s mechanism of action at the molecular level?

CRISPR-Cas9 gene editing or siRNA knockdown can confirm target engagement in cellular models. Structural biology techniques (cryo-EM, molecular docking) elucidate binding interactions, while kinetic assays (e.g., surface plasmon resonance) measure affinity constants (KD) .

Methodological Best Practices

Q. How to design a rigorous literature review framework for this compound-related research gaps?

Use systematic review protocols (PRISMA guidelines) to screen databases (PubMed, SciFinder) with Boolean operators. Critical appraisal tools (e.g., ROBIS) assess study quality, while bibliometric software (VOSviewer) maps trending research themes .

Q. What strategies enhance data transparency in this compound research publications?

Raw datasets, code, and materials should be deposited in public repositories (e.g., Zenodo, Figshare). FAIR (Findable, Accessible, Interoperable, Reusable) principles guide metadata tagging. Pre-registration of study protocols on platforms like Open Science Framework reduces reporting bias .

Q. How to address methodological limitations in this compound’s preclinical toxicity studies?

Implement orthogonal assays (e.g., Ames test + comet assay) to cross-validate genotoxicity. Dose-response modeling (Hill equation) identifies NOAEL (no-observed-adverse-effect-level), while organ-on-chip systems improve human relevance .

Q. What computational approaches predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

QSAR (Quantitative Structure-Activity Relationship) models and molecular dynamics simulations estimate bioavailability and metabolic pathways. Tools like SwissADME or ADMETLab2.0 provide in silico predictions validated with in vitro hepatocyte assays .

How to structure research questions for this compound’s cross-disciplinary applications (e.g., nanotechnology, drug delivery)?

Frame hypotheses using PICOS (Population, Intervention, Comparator, Outcome, Study design) criteria. For example: “Does this compound-loaded liposomal encapsulation (Intervention) enhance tumor targeting efficacy (Outcome) in murine xenograft models (Population) compared to free this compound (Comparator)?” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。